3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a thiophene-methyl substituent, an imidazole core, and a sulfanyl-linked 4-acetylphenyl carbamoyl group. The thiophene and acetylphenyl groups likely enhance lipophilicity and binding interactions, while the sulfanyl linkage could contribute to stability or redox activity .
Properties
IUPAC Name |
3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-17(30)18-7-9-20(10-8-18)28-23(31)16-34-25-26-11-12-29(25)21-5-2-4-19(14-21)24(32)27-15-22-6-3-13-33-22/h2-14H,15-16H2,1H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJWALFCYJMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thiophene and benzamide groups. Common synthetic methods include:
Formation of Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of Thiophene Group: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final compound is assembled through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on structural features, synthesis, and bioactivity.
Structural Analogues and Substituent Effects
a. Benzimidazole-Thiazole-Triazole Hybrids (Compounds 9a–9e)
- Structure: These compounds (e.g., 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) share a benzimidazole core linked to a thiazole-triazole system .
- Key Differences : The target compound replaces the thiazole-triazole system with an imidazole-thiophene motif. The acetylphenyl group in the target may enhance electron-withdrawing effects compared to the phenyl or halogenated aryl groups in 9a–9e .
- The thiophene in the target compound might improve π-π stacking in similar binding pockets .
b. N-(Benzimidazol-1-yl methyl)-Benzamide Derivatives (Compounds 3a, 3e, 3g, 3h, 3j)
- Structure : These derivatives feature a benzamide linked to a benzimidazole-methyl group with halogenated aryl substituents (e.g., 3g : N-[2-(4-chloro-phenyl)-benzimidazol-1-yl methyl]-benzamide) .
- Key Differences : The target compound substitutes the benzimidazole with an imidazole and introduces a thiophene-methyl group. The acetylphenyl carbamoyl group may offer superior hydrogen-bonding capacity compared to halogens.
- Bioactivity : Compounds 3a–3j demonstrated significant anti-inflammatory and analgesic activity (100 mg/kg dose) with low gastric toxicity. The acetyl group in the target compound could modulate COX-2 selectivity or reduce metabolic degradation .
c. 1,2,4-Triazole-Thione Derivatives (Compounds 7–9)
- Structure : These compounds (e.g., 7 : 5-(4-(4-H-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione) incorporate a triazole-thione core with sulfonyl and fluorophenyl groups .
- Key Differences : The target compound lacks the triazole-thione system but retains sulfanyl and aryl motifs. The imidazole in the target may confer stronger basicity compared to triazole-thiones.
- Bioactivity: Compounds 7–9 showed tautomer-dependent enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis involves multi-step reactions, including coupling of the imidazole-thiol intermediate with activated benzamide derivatives. Critical parameters include solvent choice (e.g., polar aprotic solvents like DMF or DMSO), temperature control (60–80°C for imidazole sulfanyl group coupling), and catalyst selection (e.g., EDCI/HOBt for amide bond formation). Reaction times should be monitored via TLC or HPLC to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization can enhance purity .
Q. What analytical methods are recommended for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbon backbone integrity, focusing on imidazole protons (δ 7.0–8.5 ppm) and thiophene methylene (δ 4.5–5.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~507.2).
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. How can reaction intermediates be stabilized during synthesis?
Moisture-sensitive intermediates (e.g., carbamoyl derivatives) require inert atmospheres (N2/Ar) and anhydrous solvents. Low-temperature storage (−20°C) and immediate use after synthesis minimize degradation. Stabilizing agents like molecular sieves may be used in thiol-containing intermediates .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core modifications : Replace the thiophene methyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) on the 4-acetylphenyl moiety to evaluate changes in receptor affinity.
- Bioisosteric replacements : Substitute the imidazole ring with triazoles or benzimidazoles to study heterocycle-dependent activity .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC50 values across assays may arise from differences in cell lines, assay conditions (e.g., serum concentration), or target specificity. Validate results using orthogonal methods:
- Competitive binding assays (SPR or ITC) to confirm direct target engagement.
- Gene knockout/knockdown models to isolate off-target effects .
Q. What computational approaches aid in target identification?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases or GPCRs, leveraging the compound’s imidazole-thiol motif for hydrogen bonding.
- Pharmacophore modeling : Identify critical interaction points (e.g., acetylphenyl hydrophobic pocket) using tools like LigandScout .
Q. How can metabolic stability be assessed in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 inhibition profiling (e.g., CYP3A4) identifies metabolic liabilities.
- Isotope labeling : Track metabolites using 14C-labeled analogs in hepatocyte models .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Administer IV/PO doses (5–20 mg/kg) to measure bioavailability, half-life, and tissue distribution. Plasma samples analyzed via LC-MS/MS.
- Tissue-specific imaging : Fluorescently tagged derivatives (e.g., Cy5.5 conjugates) for real-time biodistribution tracking .
Methodological Considerations for Data Reproducibility
Q. How should researchers address batch-to-batch variability in biological assays?
- Standardized protocols : Pre-treat cells with identical serum lots and passage numbers.
- Internal controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in each assay plate.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. What are best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., imidazole ring closure) to maintain temperature control.
- In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve polymorph consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
